molecular formula C19H22N4O2S2 B11124133 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11124133
M. Wt: 402.5 g/mol
InChI Key: MHRARXDRCGUCTB-ZROIWOOFSA-N
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Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines thiazolidine, pyrido[1,2-a]pyrimidine, and other functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolidine Ring: This step involves the reaction of ethyl acetoacetate with thiourea under acidic conditions to form the thiazolidine ring.

    Pyrido[1,2-a]pyrimidine Core Construction: This is achieved by reacting 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst.

    Final Coupling Reaction: The thiazolidine derivative is then coupled with the pyrido[1,2-a]pyrimidine core using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The amino group in the pyrido[1,2-a]pyrimidine core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, aiding in the development of new catalysts.

    Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in studying enzyme mechanisms.

    Protein Binding: Its structure allows it to bind to specific proteins, useful in biochemical assays.

Medicine

    Drug Development:

    Diagnostic Tools: Can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

    Polymer Science: Can be incorporated into polymers to impart specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiazolidine ring and pyrido[1,2-a]pyrimidine core are crucial for binding to these targets, influencing their activity. The exact pathways involved depend on the specific application but generally include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Share the thiazolidine ring but differ in other structural aspects.

    Pyrido[1,2-a]pyrimidines: Compounds with similar core structures but different substituents.

Uniqueness

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N4O2S2/c1-5-22-18(25)14(27-19(22)26)9-13-15(20-10-11(2)3)21-16-12(4)7-6-8-23(16)17(13)24/h6-9,11,20H,5,10H2,1-4H3/b14-9-

InChI Key

MHRARXDRCGUCTB-ZROIWOOFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)SC1=S

Origin of Product

United States

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